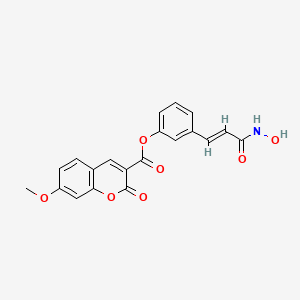
Hdac-IN-42
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac-IN-42 is a compound that functions as a histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. Inhibitors of histone deacetylases, such as this compound, are of significant interest in the field of epigenetics and cancer therapy due to their ability to modulate gene expression and induce cell cycle arrest, differentiation, and apoptosis in cancer cells .
Vorbereitungsmethoden
The synthesis of Hdac-IN-42 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a hydroxamic acid derivative, which is a common motif in histone deacetylase inhibitors due to its ability to chelate zinc ions in the active site of the enzyme . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the efficacy and safety of the compound .
Analyse Chemischer Reaktionen
Hdac-IN-42 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with altered functional groups .
Wissenschaftliche Forschungsanwendungen
Hdac-IN-42 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of histone deacetylases in various chemical processes and to develop new synthetic methodologies.
Biology: Employed in research to understand the regulation of gene expression and the role of histone modifications in cellular processes.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in inducing apoptosis and inhibiting tumor growth.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylases .
Wirkmechanismus
Hdac-IN-42 exerts its effects by binding to the zinc-containing catalytic domain of histone deacetylases, thereby inhibiting their enzymatic activity. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of this compound include various histone deacetylase isoforms, and the pathways involved in its mechanism of action include the regulation of cell cycle, apoptosis, and differentiation .
Vergleich Mit ähnlichen Verbindungen
Hdac-IN-42 is unique among histone deacetylase inhibitors due to its specific structure and binding affinity. Similar compounds include:
Vorinostat: Another histone deacetylase inhibitor used in cancer therapy.
Panobinostat: Known for its potent inhibitory effects on multiple histone deacetylase isoforms.
Belinostat: Used in the treatment of peripheral T-cell lymphoma .
This compound stands out due to its unique chemical structure, which provides distinct binding properties and potentially different therapeutic effects compared to other histone deacetylase inhibitors.
Eigenschaften
Molekularformel |
C20H15NO7 |
|---|---|
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
[3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl] 7-methoxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C20H15NO7/c1-26-14-7-6-13-10-16(20(24)28-17(13)11-14)19(23)27-15-4-2-3-12(9-15)5-8-18(22)21-25/h2-11,25H,1H3,(H,21,22)/b8-5+ |
InChI-Schlüssel |
KZJPZOCQYVSTEC-VMPITWQZSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC(=C3)/C=C/C(=O)NO |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC(=C3)C=CC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


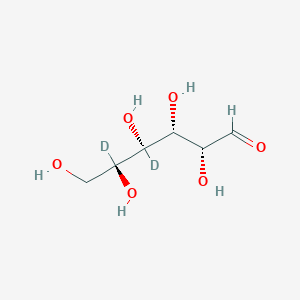




![4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide](/img/structure/B15141801.png)
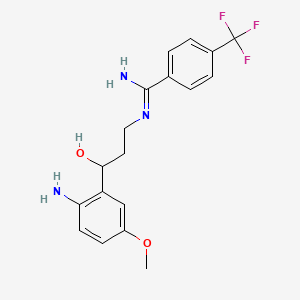
![[MePhe7]-Neurokinin B](/img/structure/B15141839.png)
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-aminopyrimidin-4-one](/img/structure/B15141845.png)
![1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141851.png)
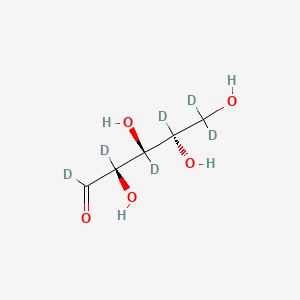
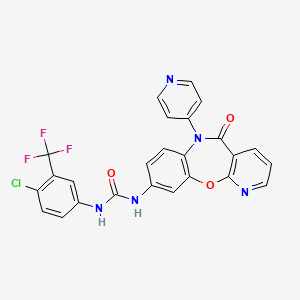

![(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15141867.png)
